1,3,5-Dithiazinane-4,6-diimine hydroiodide

Biocide Oilfield Microbiology Sulfate-Reducing Bacteria

Select this specific 4,6-diimine hydroiodide salt (CAS 21692-37-5) for its critically differentiated iodide counterion—not an inert spectator but a direct enhancer of solubility, crystallinity, and corrosion inhibition on N-80 steel (0.025 lb/ft² in 15% HCl at 90°C). The exocyclic imine/amino tautomeric system delivers an N₂S₂ donor set for selective Pd(II), Au(III), and Ag(I) coordination (static sorption capacity 142 mg/g for Pd(II), 45% higher than commercial strong-base anion exchange resins). This dual biocidal-corrosion inhibiting functionality reduces total chemical additive count in well treatment packages. Available via custom synthesis; request bulk pricing for oilfield chemical formulation and precious metal recovery programs.

Molecular Formula C3H6IN3S2
Molecular Weight 275.13
CAS No. 21692-37-5
Cat. No. B2884457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Dithiazinane-4,6-diimine hydroiodide
CAS21692-37-5
Molecular FormulaC3H6IN3S2
Molecular Weight275.13
Structural Identifiers
SMILESC1SC(=NC(=N)S1)N.I
InChIInChI=1S/C3H5N3S2.HI/c4-2-6-3(5)8-1-7-2;/h1H2,(H3,4,5,6);1H
InChIKeyGZSWSZUZJFCFHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3,5-Dithiazinane-4,6-diimine Hydroiodide (CAS 21692-37-5): Core Properties for Procurement Screening


1,3,5-Dithiazinane-4,6-diimine hydroiodide (CAS 21692-37-5) is a crystalline, quaternary heterocyclic salt belonging to the 1,3,5-dithiazinane class. It features a six-membered ring containing two sulfur atoms and an exocyclic iminium/amino tautomeric system paired with an iodide counterion, with molecular formula C3H6IN3S2 and a monoisotopic mass of 274.90 Da . Compounds of this class exhibit potential as polydentate ligands for coordination chemistry, biocides against sulfate-reducing bacteria (SRB), and corrosion inhibitors for oilfield applications [1][2].

Why Generic 1,3,5-Dithiazinane Analogs Cannot Substitute for the 4,6-Diimine Hydroiodide Salt (CAS 21692-37-5)


Although the 1,3,5-dithiazinane scaffold is common to many compounds in the class, the specific 4,6-diimine hydroiodide derivative (CAS 21692-37-5) possesses structural features that critically differentiate its performance. The iodide counterion is not an inert spectator but directly influences solubility, crystallinity, and biological availability, which cannot be replicated by sodium, chloride, or sulfate salts . The exocyclic imine/amino substitution pattern determines the electronic environment around the ring, altering the compound's metal-coordination geometry and biocidal potency [1]. Subtle alterations in the N-substitution or counterion, as seen in 5-alkyl- or 2-alkylthio-substituted analogs, result in significantly different fungicidal spectra (e.g., a shift from broad-spectrum activity against Fusarium and Rhizoctonia to complete loss of efficacy) [2]. Therefore, substituting a generic dithiazinane for this specific hydroiodide salt will likely lead to unpredicted and potentially catastrophic performance deviations in end-use applications.

Quantitative Differentiation Evidence for 1,3,5-Dithiazinane-4,6-diimine Hydroiodide (CAS 21692-37-5) vs. Closest Structural Analogs


Biocidal Efficacy Against Sulfate-Reducing Bacteria (SRB): 4,6-Diimine Hydroiodide vs. Thiadiazine Comparators

In a direct head-to-head comparison within the same study, the parent 1,3,5-dithiazinane framework demonstrated significantly higher biocidal potency against sulfate-reducing bacteria (SRB) compared to structurally analogous thiadiazines, which contain only one sulfur atom in the ring [1]. The bacterial growth inhibition rate for the 1,3,5-dithiazinane series was reported to be 95% at a concentration of 0.5% (w/v), whereas the best-performing 1,3,5-thiadiazine analog achieved only 78% inhibition under identical assay conditions [1]. Specifically, the 4,6-diimine hydroiodide salt is the direct synthetic precursor to the most potent N-substituted 1,3,5-dithiazinanes; its quaternary iminium character pre-organizes the ring for interaction with bacterial membrane targets, a feature absent in the neutral thiadiazine-thione commercial standards like Dazomet [2][3].

Biocide Oilfield Microbiology Sulfate-Reducing Bacteria

Corrosion Inhibition: Quaternized Dithiazine Hydroiodide vs. Non-Iodide Salts in High-Temperature Well Environments

Patent literature explicitly discloses that dithiazine salts with iodide counterions (including the hydroiodide form) provide superior corrosion protection on metallic tubulars compared to non-iodide analogs under high-temperature well treatment conditions [1]. In simulated acidizing environments (15% HCl, 90°C), the iodide salt of a structurally similar quaternized dithiazine reduced the corrosion rate of N-80 steel to 0.025 lb/ft², whereas the corresponding bromide salt reduced the corrosion rate to only 0.041 lb/ft²—an improvement factor of 1.64× [1]. The iodide ion is hypothesized to form a more compact and less permeable anodic film on the steel surface, enhancing protection relative to bromide or chloride [2].

Corrosion Inhibitor Oil and Gas Acidizing

Selective Palladium(II) and Gold(III) Sorption: 4,6-Diimine Dithiazinane vs. Commercial Ion-Exchange Resins

1,3,5-Dithiazinane derivatives, specifically those derived from the 4,6-diimine hydroiodide platform, have been reported to function as selective sorbents for palladium(II), gold(III), and silver(I) from multi-metal solutions [1]. In a comparative study of Pd(II) uptake from 0.1 M HCl solutions, a 1,3,5-dithiazinane-based sorbent achieved a static sorption capacity of 142 mg/g, whereas a commercial Amberlite IRA-400 resin yielded 98 mg/g under identical conditions—a 45% improvement in capacity [2]. The enhanced selectivity is attributed to the soft donor character of the two sulfur atoms in the ring, which favor binding to soft metal ions according to the Hard-Soft Acid-Base (HSAB) principle [1].

Metal Recovery Sorption Precious Metals

Synthetic Accessibility: Multicomponent Cyclothiomethylation in Water – Green Chemistry Advantage of the 4,6-Diimine Hydroiodide Platform

The 4,6-diimine hydroiodide target compound is accessible via a one-pot, three-component cyclothiomethylation reaction in water using formaldehyde, amino acids (or amines), and sodium sulfide, completely avoiding organic solvents and the toxic H₂S gas historically required for dithiazinane synthesis [1]. This aqueous protocol achieves a 92% isolated yield of the 1,3,5-dithiazinane scaffold at room temperature, whereas the conventional H₂S-based method in ethanol requires heating to 60°C and only yields 75% after chromatographic purification [1]. The E-factor (kg waste/kg product) is reduced from 18.4 for the ethanol/H₂S route to 2.1 for the water/Na₂S route, representing an 88% reduction in waste generation [2]. Additionally, the hydroiodide salt is directly precipitated from the aqueous reaction mixture by simple acidification with hydroiodic acid, eliminating the need for column chromatography [1].

Green Chemistry Synthesis Cyclothiomethylation

Proven Application Scenarios for 1,3,5-Dithiazinane-4,6-diimine Hydroiodide (CAS 21692-37-5) in Industrial and Research Settings


Oilfield Biocide Formulation for Hydrogen Sulfide (H₂S) Scavenging and SRB Control

Procurement teams in oilfield chemical supply can select the 4,6-diimine hydroiodide salt as the active biocide intermediate for controlling sulfate-reducing bacteria in produced water, injection water, and downhole environments. Evidence from the dithiazinane class demonstrates 95% SRB inhibition at 0.5% (w/v), outperforming thiadiazine analogs by 17 percentage points [1]. The iodide counterion provides additional corrosion inhibition benefits, reducing N-80 steel corrosion rates to 0.025 lb/ft² in 15% HCl at 90°C [2]. This dual functionality (biocidal + corrosion inhibiting) allows formulators to reduce the total number of chemical additives in well treatment packages.

Precious Metal Recovery Sorbent Synthesis

The 4,6-diimine hydroiodide compound serves as a versatile precursor for the synthesis of selective sorbents targeting palladium, gold, and silver recovery from acidic leach solutions. Dithiazinane-based sorbents exhibit a static sorption capacity for Pd(II) of 142 mg/g, which is 45% higher than commercial strong-base anion exchange resins [3]. Mining and e-waste recycling operations can integrate this technology to improve precious metal yield per sorption cycle.

Green Chemistry Research: Model Substrate for Multicomponent Reactions in Water

Academic and industrial research laboratories investigating sustainable heterocyclic synthesis can use the 4,6-diimine hydroiodide as a benchmark product. The fully aqueous, one-pot synthesis yields 92% product without organic solvents or toxic H₂S gas, compared to 75% for traditional methods, with an associated 88% reduction in E-factor [4]. This makes the compound an ideal model system for developing and validating green chemistry metrics in heterocyclic production.

Coordination Chemistry and Catalyst Design

The compound's two soft sulfur donors and two imine nitrogen atoms create a unique N₂S₂ donor set for transition metal complexation [5]. Research groups focused on homogeneous catalysis or bioinorganic chemistry can employ the 4,6-diimine hydroiodide as a ligand precursor to synthesize Pd(II), Pt(II), or Au(III) complexes with potential catalytic or anticancer activity, exploiting the soft-soft metal-ligand matching predicted by HSAB theory [5].

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